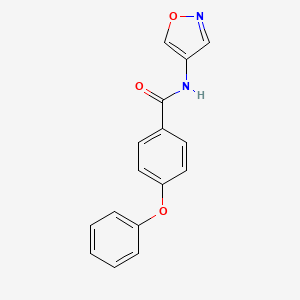
N-(1,2-oxazol-4-yl)-4-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-oxazol-4-yl)-4-phenoxybenzamide is a compound that features an isoxazole ring and a phenoxybenzamide moiety. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
作用机制
Target of Action
N-(1,2-oxazol-4-yl)-4-phenoxybenzamide, also known as N-(isoxazol-4-yl)-4-phenoxybenzamide, is a complex compound with potential therapeutic applications. Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Oxazole derivatives have been reported to influence a variety of biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Oxazole derivatives are known to exhibit a wide spectrum of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-4-yl)-4-phenoxybenzamide typically involves the formation of the isoxazole ring followed by the attachment of the phenoxybenzamide group. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield .
化学反应分析
Types of Reactions
N-(1,2-oxazol-4-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The phenoxybenzamide moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while substitution reactions can yield a variety of phenoxybenzamide derivatives .
科学研究应用
N-(1,2-oxazol-4-yl)-4-phenoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- Fluoroisoxazoles
Uniqueness
N-(1,2-oxazol-4-yl)-4-phenoxybenzamide is unique due to its specific combination of the isoxazole ring and phenoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
N-(1,2-oxazol-4-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(18-13-10-17-20-11-13)12-6-8-15(9-7-12)21-14-4-2-1-3-5-14/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDIBWXAYUAMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2904853.png)
![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)
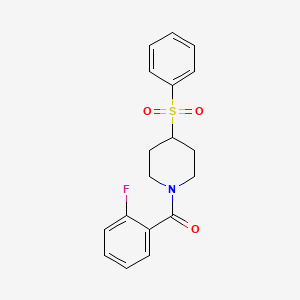
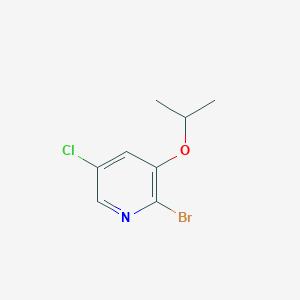
![4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2904862.png)
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2904863.png)
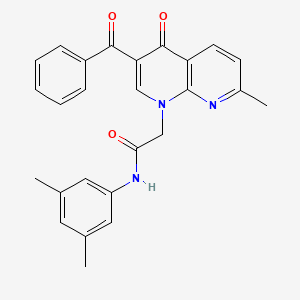
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904869.png)
![4,6-Dimethyl-2-(((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)thio)nicotinonitrile](/img/structure/B2904870.png)
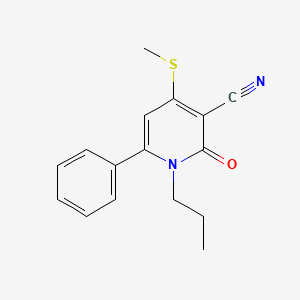
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide](/img/structure/B2904872.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2904874.png)
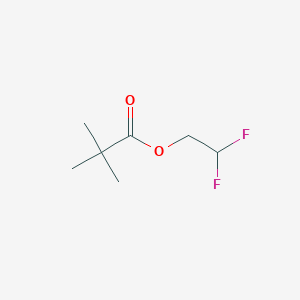
![N-[(3-chlorophenyl)methyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2904876.png)
